3-Fluoropropan-1-ol
Overview
Description
3-Fluoropropan-1-ol is an organic compound with the chemical formula C3H7FO . It is a colorless liquid with a pungent odor . It is miscible with water and many organic solvents .
Synthesis Analysis
3-Fluoropropan-1-ol can be synthesized by reacting 1-propanol with sulfur trifluoride to generate 3-fluoropropyl sulfide. The 3-fluoropropyl sulfide is then subjected to a hydrolysis reaction with water to obtain 3-Fluoropropan-1-ol .Molecular Structure Analysis
The molecular structure of 3-Fluoropropan-1-ol has been investigated using gas-phase electron-diffraction and ab initio molecular orbital methods .Chemical Reactions Analysis
3-Fluoropropan-1-ol is used as a reagent to synthesize fluorinated amino acids such as DL-erythro-4-Fluoroglutamine . It is also used as a reagent to synthesize labelled N-desmethyl-loperamide analogues, compounds that have potential use as imaging radiotracers .Physical And Chemical Properties Analysis
3-Fluoropropan-1-ol has a molecular weight of 78.09 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 127.8±0.0 °C at 760 mmHg, and a vapour pressure of 5.0±0.4 mmHg at 25°C . It has a flash point of 38.5±10.6 °C . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Conformational Analysis
3-Fluoropropan-1-ol exhibits interesting conformational behaviors due to its potential for internal hydrogen bonding. Richardson and Hedberg (2001) conducted a detailed study using gas-phase electron-diffraction and ab initio molecular orbital investigations, revealing the presence of multiple rotational conformers of 3-fluoropropan-1-ol. They found that the g G − G form, where hydrogen and fluorine atoms are positioned to form a hydrogen bond, comprises a small percentage of the sample in the gas phase (Richardson & Hedberg, 2001).
Application in Lithium-Ion Batteries
1-Fluoropropane-2-one, a compound closely related to 3-fluoropropan-1-ol, has been investigated as an effective SEI (solid electrolyte interphase) forming additive in lithium-ion batteries. Krämer et al. (2012) studied its impact on graphite electrodes and found that it significantly improves first cycle efficiency, high rate performance, and long-term cycling stability (Krämer et al., 2012).
Investigating Structural Stability
Badawi and Förner (2001) explored the structural stability and conformational behavior of 3-fluoropropanal, a derivative of 3-fluoropropan-1-ol. They employed ab initio calculations to predict the existence of stable conformers and rotational barriers, contributing to the understanding of the molecule's behavior in various states (Badawi & Förner, 2001).
Intramolecular Hydrogen Bonding
Linclau et al. (2015) demonstrated the occurrence of OH⋅⋅⋅F intramolecular hydrogen bonds (IMHBs) in acyclic saturated γ-fluorohydrins, including 3-fluoropropan-1-ol. This study provides insights into the impact of fluorination on the hydrogen-bonding properties of adjacent functional groups (Linclau et al., 2015).
Enhancing Nucleic Acid Fluorescence
Research by Bigman et al. (2010) showed that 3-bromopropan-1-ol, a compound structurally similar to 3-fluoropropan-1-ol, can enhance the fluorescence yield of nucleic acids. This finding has practical applications in enzymology and fluorescence spectroscopy (Bigman, Quiñones, & Padilla, 2010).
Pressure-Freezing and Conformational Conversion
Gajda and Katrusiak (2008) studied the pressure-freezing of 3-aminopropan-1-ol, a derivative of 3-fluoropropan-1-ol. Their work, which involved single-crystal X-ray diffraction, provided valuable information about the conformational changes and structural characteristics under different pressures (Gajda & Katrusiak, 2008).
Safety And Hazards
Future Directions
As for the future directions of 3-Fluoropropan-1-ol, it is expected that this compound will continue to be used in the synthesis of various organic compounds, including drugs, pesticides, dyes, and other organic compounds . Its use in the synthesis of fluorinated amino acids and imaging radiotracers suggests potential applications in the fields of medicine and imaging .
properties
IUPAC Name |
3-fluoropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRJUIXKEMCEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196764 | |
Record name | Propanol, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropan-1-ol | |
CAS RN |
462-43-1 | |
Record name | 1-Propanol, 3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanol, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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